![molecular formula C17H20N6O2 B2658737 1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-phenylpropyl)urea CAS No. 2034546-90-0](/img/structure/B2658737.png)
1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-phenylpropyl)urea, also known as MP-10, is a novel compound that has been synthesized for scientific research purposes. This compound has shown potential as a therapeutic agent in various disease conditions, and its mechanism of action and physiological effects are being extensively studied.
Applications De Recherche Scientifique
Design and Development of Adenosine Human Receptor Antagonists
The compound 1,2,4-triazolo[4,3-a]pyrazin-3-one has been identified as a versatile scaffold for developing adenosine human receptor antagonists. This new chemotype, derived from molecular simplification of previously reported series, has shown promising results in targeting the hA2A adenosine receptor. Several derivatives demonstrated nanomolar affinity, with one showing potential to counteract neurotoxicity in a Parkinson's disease model, suggesting applications in neurological conditions (Falsini et al., 2017).
Synthesis of Benzofuran Derivatives
Research into pyrazolo[5,1-c][1,2,4]triazines and related derivatives has expanded the chemical library of compounds containing the benzofuran moiety. These synthesized compounds, through reactions with diazotized heterocyclic amines and other reactants, have confirmed structures offering a basis for further pharmacological exploration (Abdelhamid et al., 2012).
Development of Cyclic Nucleotide Phosphodiesterase Inhibitors
The exploration of the pyrazolo[1,5-a]-1,3,5-triazine ring system as an adenine bioisostere has led to the discovery of potent phosphodiesterase type 4 inhibitors. These findings are significant for the development of new therapeutics targeting inflammatory and neurodegenerative diseases (Raboisson et al., 2003).
Anticancer Agent Development
Modification of the compound N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety has shown remarkable anticancer effects. This alteration retains antiproliferative activity while dramatically reducing toxicity, suggesting a promising direction for developing potent PI3K inhibitors and anticancer agents with low toxicity (Wang et al., 2015).
Antiparkinsonian Activity
The synthesis of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives has unveiled significant antiparkinsonian activity. These compounds show promise for developing new treatments for Parkinson's disease, emphasizing the therapeutic potential of targeting neurodegenerative disorders (Azam et al., 2009).
Propriétés
IUPAC Name |
1-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-25-16-15-22-21-14(23(15)11-10-18-16)12-20-17(24)19-9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10-11H,5,8-9,12H2,1H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLNPTQGHJCOCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.